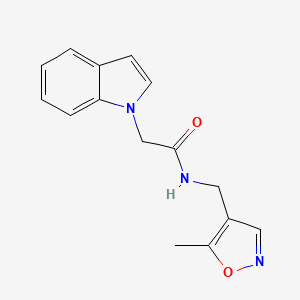

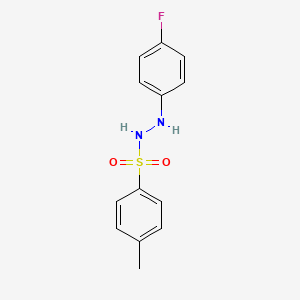

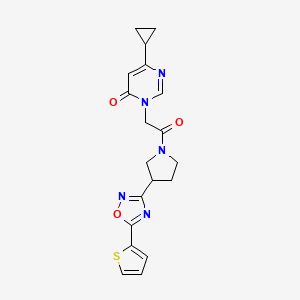

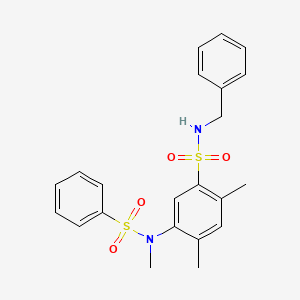

![molecular formula C19H27NO4 B2851383 2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid CAS No. 1224046-91-6](/img/structure/B2851383.png)

2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The molecular structure of “2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” includes a 4-aryl piperidine, which is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis

While specific chemical reactions involving “2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid” are not available, related compounds have been involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Scientific Research Applications

Deprotection of Amino Acids and Peptides

This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. A study describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .

Dipeptide Synthesis

The tert-butoxycarbonyl-protected amino acid ionic liquids derived from this compound are utilized as starting materials in dipeptide synthesis. These ionic liquids facilitate amide formation without the addition of base, yielding dipeptides in satisfactory yields .

Targeted Protein Degradation

This compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. It is also useful in creating chemical conjugates .

Tissue Scaffolding and Drug Delivery

Applications in biomedical fields include the preparation of tissue scaffolding and drug delivery systems. The compound’s derivatives are used for synthesizing polymers that form the basis of these applications .

Synthetic Wool and Silk Substitutes

The compound is involved in the synthesis of “NCA” monomers, which are used to create synthetic wool and silk substitutes. This application leverages the compound’s ability to form polymers that mimic the properties of natural fibers .

Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, this compound is a reactant in Suzuki-Miyaura cross-coupling reactions. It is also used in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation, contributing to the synthesis of various organic molecules .

Protodeboronation of Boronic Esters

The compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is part of a formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in synthetic chemistry .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group , which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids . This suggests that the compound might interact with its targets through the addition and removal of the Boc group.

Biochemical Pathways

Given its potential use in protac development, it may be involved in theubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation allows for the selective degradation of disease-related proteins .

Pharmacokinetics

The compound’s molecular weight is333.4 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

If used in protac development, the result of its action would be thetargeted degradation of specific proteins .

Action Environment

Factors such as ph could potentially affect the addition and removal of the boc group

properties

IUPAC Name |

2-[4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-5-7-15(8-6-14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAPSVSQRSLRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2851302.png)

![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)

![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)

![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)

![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

![5-benzyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2851320.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)